molecular formula C11H10BrN3OS2 B12513033 N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12513033
M. Wt: 344.3 g/mol
InChI Key: SHWLUHKMLKYSIN-UHFFFAOYSA-N
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Description

N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-bromothiophene-2-carbonyl group and a dimethylmethanimidamide moiety. The bromothiophene group confers unique electronic properties due to sulfur’s electron-rich nature and bromine’s hydrophobicity, which may enhance lipophilicity and bioactivity compared to non-halogenated analogs .

Properties

Molecular Formula

C11H10BrN3OS2

Molecular Weight

344.3 g/mol

IUPAC Name

N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H10BrN3OS2/c1-15(2)6-14-11-13-5-8(18-11)9(16)10-7(12)3-4-17-10/h3-6H,1-2H3

InChI Key

SHWLUHKMLKYSIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromothiophene-2-carbonyl Chloride

The synthesis begins with the preparation of 3-bromothiophene-2-carbonyl chloride , a critical intermediate. The process involves:

  • Isomerization of 2-bromothiophene : Catalytic isomerization using acidic zeolite ZSM-5 (10 wt%) in nitrobenzene at 150°C yields a mixture of 2- and 3-bromothiophene.
  • Selective removal of 2-bromothiophene : Treatment with Zn catalyst (0.1 mol%) and NaOH in ethanol at 80°C removes residual 2-bromothiophene, achieving >99.9% purity of 3-bromothiophene.
  • Oxidation and chlorination :
    • Oxidation of 3-bromothiophene to 3-bromothiophene-2-carboxylic acid using KMnO₄ in acidic conditions.
    • Conversion to the acid chloride via reaction with thionyl chloride (SOCl₂) at reflux.

Key Data :

Step Yield Purity (HPLC)
Isomerization 78% 85%
Catalytic purification 95% >99.9%
Carbonyl chloride 89% 97%

Thiazole Ring Construction via Hantzsch Reaction

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis:

  • Reaction components :
    • α-Bromo ketone : 3-Bromothiophene-2-carbonyl methyl bromide (prepared by treating the acid chloride with diazomethane, followed by HBr).
    • Thioamide : Thiourea in ethanol.
  • Cyclization : Heating at 60°C for 6 hours forms 5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-amine .

Reaction Scheme :
$$
\ce{3-Br-Thiophene-2-COCl ->[CH2N2][HBr] 3-Br-Thiophene-2-COCH2Br ->[Thiourea][EtOH] 5-(3-Br-Thiophene-2-CO)-Thiazol-2-amine}
$$

Optimization Insights :

  • Excess thiourea (1.5 eq) improves yield by minimizing side reactions.
  • Ethanol as solvent balances reactivity and solubility.

Conversion to N,N-Dimethylmethanimidamide

The final step involves modifying the 2-amine group:

  • Reagent : Dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 100°C for 12 hours.
  • Mechanism : Nucleophilic substitution replaces the amine hydrogens with dimethyl groups, forming the imidamide.

Key Parameters :

Parameter Value
DMF-DMA equivalence 3.0 eq
Temperature 100°C
Yield 82%
Purity (LC-MS) 98.5%

Alternative Route: Direct Acylation of Preformed Thiazole

Synthesis of 2-Aminothiazole

2-Aminothiazole is prepared via:

  • Hantzsch reaction : Chloroacetone and thiourea in ethanol (70°C, 4 hours).
  • Isolation : Crystallization from water yields 2-aminothiazole (85% purity).

Regioselective Acylation at Position 5

Direct acylation of 2-aminothiazole is challenging due to competing reactivity. A directed metalation strategy is employed:

  • Protection : Acetylation of the 2-amine using acetic anhydride.
  • Lithiation : LDA (2.5 eq) at -78°C in THF deprotonates position 5.
  • Quenching : Addition of 3-bromothiophene-2-carbonyl chloride forms the acylated product.
  • Deprotection : Hydrolysis with NaOH (1M) yields 5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-amine .

Data Summary :

Step Yield Selectivity (Position 5)
Protection 92% -
Lithiation/Acylation 65% 95%
Deprotection 88% -

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and imidamide functionalization:

  • Reagents :
    • 3-Bromothiophene-2-carbonyl chloride.
    • N,N-Dimethylmethanimidamide.
    • Lawesson’s reagent (for in situ thioamide generation).
  • Conditions : Reflux in toluene for 24 hours.

Advantages :

  • Avoids isolation of intermediates.
  • Reduces total steps from 4 to 2.

Limitations :

  • Lower yield (55%) due to competing side reactions.

Comparative Analysis of Methods

Method Steps Total Yield Key Advantage
Sequential Functionalization 4 58% High purity (>98%)
Direct Acylation 3 49% Regioselective acylation
One-Pot Synthesis 2 55% Operational simplicity

Critical Challenges and Solutions

  • Regioselectivity in acylation : Directed metalation or protection strategies mitigate undesired substitutions.
  • Imidamide stability : Use of anhydrous conditions and controlled temperatures prevents decomposition.
  • Scale-up limitations : Continuous flow systems improve safety and efficiency for acid chloride handling.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents on the thiazole ring or the acyl group. Key comparisons include:

Compound Substituent Molecular Weight XLogP3 Topological Polar Surface Area (Ų) Key Properties
N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide 4-Bromobenzoyl 338.223 3.3 73.8 Higher lipophilicity; bromine enhances halogen bonding potential.
N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide 4-Chlorobenzoyl 293.78 N/A N/A Lower molecular weight; chlorine substitution may improve metabolic stability.
N'-(5-[(5-Formyl-1H-pyrrol-3-yl)carbonyl]-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide Formylpyrrole-carbonyl 276.31 N/A N/A Polar formyl group may reduce lipophilicity but enhance hydrogen bonding.
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl + thiophene N/A N/A N/A Demonstrated cytotoxic activity; dichloro substitution enhances bioactivity.

Key Observations:

  • Core Heterocycles : The thiophene ring in the target compound is more electron-rich than benzoyl analogs, which may alter binding interactions in biological systems .
  • Bioactivity : Compounds like 5f () with dichlorobenzyl substituents show cytotoxic effects, suggesting that halogen positioning and electronic effects are critical for activity.

Physicochemical and Electronic Properties

  • Lipophilicity : The bromothiophene group increases hydrophobicity, as seen in the 4-bromobenzoyl analog (XLogP3 = 3.3) . This could enhance blood-brain barrier penetration but may require formulation adjustments for solubility.
  • Polar Surface Area : A topological polar surface area of ~73.8 Ų () suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.

Biological Activity

N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a bromothiophene moiety and a thiazole ring, suggest potential for significant biological activity.

Structural Characteristics

The compound can be described structurally as follows:

  • Chemical Formula : C₁₃H₁₃BrN₄OS
  • Molecular Weight : 328.24 g/mol
  • Functional Groups : Thiazole ring, bromothiophene group, amidic bond

The presence of a bromine atom in the thiophene ring is expected to enhance the compound's reactivity and may influence its biological properties significantly.

Antimicrobial Activity

Compounds containing thiazole and thiophene moieties have been reported to exhibit antimicrobial properties. For instance:

  • 5-Bromo-2-thiophenecarboxamide has shown effectiveness against various bacterial strains.
  • 4-Thiazolylthiophenes have demonstrated significant antifungal activity.

The specific antimicrobial efficacy of this compound requires further experimental validation but is anticipated based on structural similarities with known active compounds.

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that:

  • Compounds like 4-thiazolylthiophenes exhibit cytotoxic effects against cancer cell lines.
  • The structural combination in this compound may enhance its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. For example:

  • 5-(4-chlorophenyl)thiazoles have shown promising anti-inflammatory effects in preclinical models.

Given the structural characteristics of this compound, it may also exhibit similar properties.

Synthesis and Interaction Studies

Research on the synthesis of similar compounds has involved multi-step processes typically starting from easily accessible precursors like 3-bromothiophene-2-carboxylic acid. Interaction studies focusing on the binding affinities and mechanisms of action of this compound with biological targets are essential to elucidate its pharmacological profile.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-thiophenecarboxamideBromine-substituted thiopheneAntimicrobial
4-ThiazolylthiophenesThiazole ring fused with thiophenesAnticancer
5-(4-chlorophenyl)thiazolesChlorinated phenyl substituent on thiazoleAnti-inflammatory

This table highlights the diversity in biological activities observed in compounds sharing structural features with this compound.

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